molecular formula C11H10O3 B3284313 5-Methoxy-7-methyl-4H-chromen-4-one CAS No. 78274-05-2

5-Methoxy-7-methyl-4H-chromen-4-one

Cat. No.: B3284313
CAS No.: 78274-05-2
M. Wt: 190.19 g/mol
InChI Key: MQFBZYOKAKTQIS-UHFFFAOYSA-N
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Description

5-Methoxy-7-methyl-4H-chromen-4-one: is a chemical compound belonging to the class of chromones, which are oxygen-containing heterocycles. This compound is known for its diverse biological and pharmacological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-7-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by methylation and methoxylation reactions to introduce the methoxy and methyl groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methoxy-7-methyl-4H-chromen-4-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemistry: 5-Methoxy-7-methyl-4H-chromen-4-one is used as a building block in the synthesis of various organic compounds.

Biology: In biological research, this compound is studied for its antioxidant and anti-inflammatory properties. It has shown potential in protecting cells from oxidative stress and reducing inflammation in various biological models .

Medicine: The compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-cancer agent, with the ability to inhibit the growth of certain cancer cell lines .

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and personal care products due to its antioxidant properties. It helps in preserving the stability and efficacy of these products .

Mechanism of Action

The mechanism of action of 5-Methoxy-7-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the modulation of oxidative stress pathways and inhibition of inflammatory mediators. The compound can scavenge free radicals, thereby protecting cells from oxidative damage. Additionally, it inhibits the activity of enzymes involved in the inflammatory response, reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

  • 7-Methoxy-5-methyl-3-phenyl-4H-chromen-4-one
  • 5-Hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one
  • 6-Hydroxy-5-methoxy-2-(2-phenylethyl)chromone

Comparison: Compared to these similar compounds, 5-Methoxy-7-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. For instance, the presence of the methoxy group at the 5-position and the methyl group at the 7-position enhances its antioxidant and anti-inflammatory properties, making it more effective in certain applications .

Properties

IUPAC Name

5-methoxy-7-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-5-9(13-2)11-8(12)3-4-14-10(11)6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFBZYOKAKTQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)C=CO2)C(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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